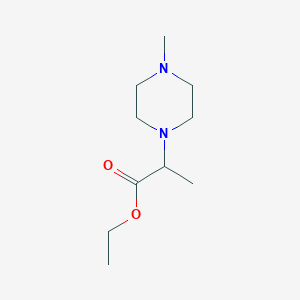

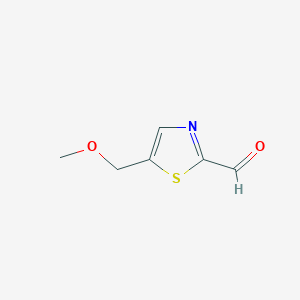

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It might involve multiple steps, each of which needs to be optimized for yield and purity.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions (like heat or UV light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectroscopic properties.Wissenschaftliche Forschungsanwendungen

Overview of Chemical Derivatives and Their Research Implications

Antiparasitic and Antimicrobial Applications

Research into derivatives of methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate reveals their potential in developing antiparasitic drugs. For instance, derivatives such as 4-amino-2-ethoxybenzoic acid have demonstrated significant anticoccidial activity, suggesting a promising avenue for creating new antiparasitic agents (Rogers et al., 1964). Furthermore, the hydrolysis of parabens, which are esters of 4-hydroxybenzoic acid, by skin microsomes and cytosol from humans and minipigs, offers insights into the dermal absorption and metabolism of these compounds, relevant to their antimicrobial applications (Jewell et al., 2007).

Organic Synthesis and Medicinal Chemistry

The palladium-catalyzed CH functionalization for oxindole synthesis, utilizing compounds related to methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate, showcases the chemical's role in facilitating complex organic reactions. This methodology supports the synthesis of pharmacologically relevant structures, indicating its utility in medicinal chemistry (Magano et al., 2014).

Photodegradation Studies

Photodegradation studies of parabens, which share a core structure with methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate, shed light on environmental and toxicological aspects. These studies provide crucial data on the stability and breakdown of chemical compounds upon exposure to light, contributing to a better understanding of their environmental impact and safety profile (Gmurek et al., 2015).

Enzymatic Activity and Metabolism

Investigations into the metabolism of parabens by hepatic esterases and UDP-glucuronosyltransferases in humans highlight the enzymatic processes affecting compounds structurally similar to methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate. Understanding these metabolic pathways is crucial for assessing the bioavailability and potential toxicity of these chemicals in human health (Abbas et al., 2010).

Safety And Hazards

Researchers would need to assess the compound’s toxicity, both acute (short-term) and chronic (long-term). They would also need to determine appropriate safety precautions for handling the compound.

Zukünftige Richtungen

Based on the results of these studies, researchers might suggest future directions for research. This could include further studies to optimize the compound’s synthesis, to explore its reactivity, or to investigate its biological activity in more detail.

Please note that these are general steps and the specific details would depend on the nature of the compound and the goals of the research. For a specific compound like “Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate”, you would need to consult the primary scientific literature or databases for information. If you’re working in a research or industrial setting, you might also need to conduct your own experiments to fully characterize the compound. Always remember to follow appropriate safety procedures when handling chemicals.

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-4-[(2-phenylmethoxyacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-22-17(21)14-8-7-13(9-15(14)19)18-16(20)11-23-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRKGDVKADUHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)NC(=O)COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B1419318.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1419319.png)

![3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1419321.png)

![Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate](/img/structure/B1419329.png)

![3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B1419331.png)